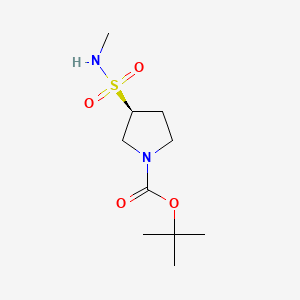
tert-butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate is a compound that features a tert-butyl group, a methylsulfamoyl group, and a pyrrolidine ring
Méthodes De Préparation
The synthesis of tert-butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with methylsulfamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as column chromatography.
Analyse Des Réactions Chimiques
tert-Butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfamoyl group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
tert-Butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methylsulfamoyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl(3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate include:
tert-Butyl(3S)-3-(aminosulfonyl)pyrrolidine-1-carboxylate: This compound has an aminosulfonyl group instead of a methylsulfamoyl group, which can affect its reactivity and applications.
tert-Butyl(3S)-3-(ethylsulfamoyl)pyrrolidine-1-carboxylate: The presence of an ethylsulfamoyl group instead of a methylsulfamoyl group can influence the compound’s steric and electronic properties.
tert-Butyl(3S)-3-(phenylsulfamoyl)pyrrolidine-1-carboxylate:
Propriétés
Formule moléculaire |
C10H20N2O4S |
|---|---|
Poids moléculaire |
264.34 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(methylsulfamoyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-5-8(7-12)17(14,15)11-4/h8,11H,5-7H2,1-4H3/t8-/m0/s1 |
Clé InChI |
CHTGSRPSHZQZFV-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)(=O)NC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile](/img/structure/B13591162.png)
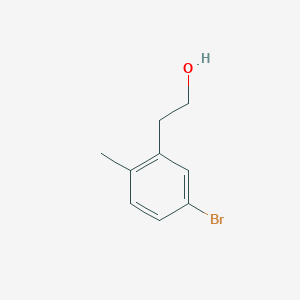
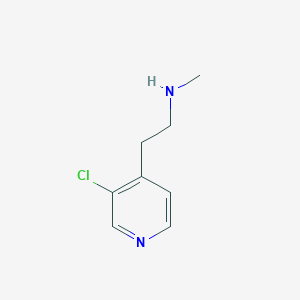
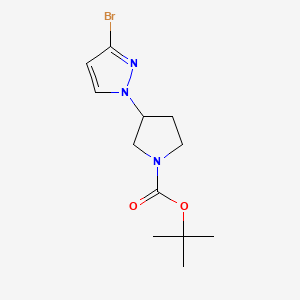
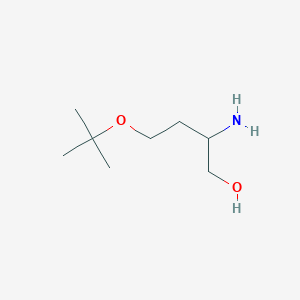
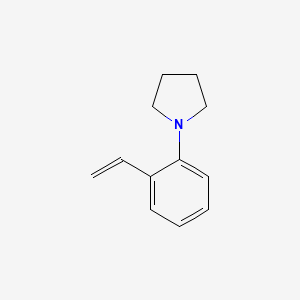
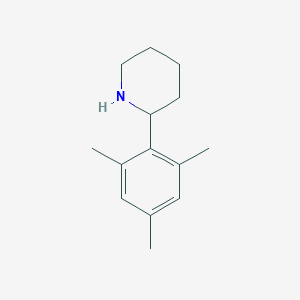
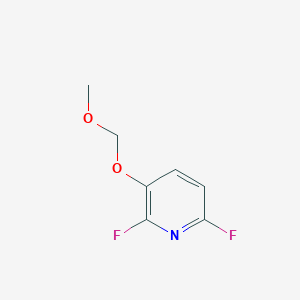
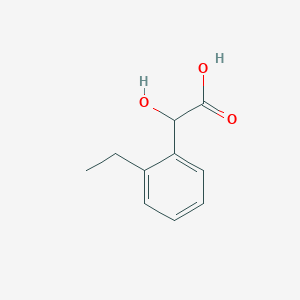
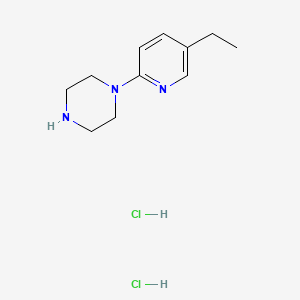
![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2-methylpropan-1-onehydrochloride](/img/structure/B13591219.png)

![[1,1'-Bi(cyclohexan)]-1-amine](/img/structure/B13591230.png)
![2-(Bromomethyl)bicyclo[4.1.0]heptane](/img/structure/B13591237.png)
